
Azilsartan-d5
概要
説明
TAK-536 D5は、アジルサルタン-d5としても知られており、アジルサルタンの重水素標識バージョンです。アジルサルタンは、アンジオテンシンIIタイプ1受容体の強力かつ特異的なアンタゴニストです。 この化合物は主に、アンジオテンシンII受容体拮抗作用の影響を研究するための科学研究で使用されています .
作用機序
TAK-536 D5は、アンジオテンシンIIタイプ1受容体を遮断することによって効果を発揮します。この受容体は、血圧と体液バランスの調節に関与しています。TAK-536 D5はこの受容体を拮抗することで、アンジオテンシンIIの作用を阻害し、血管拡張、血圧低下、体液貯留の減少につながります。 関係する分子標的と経路には、心臓血管恒常性に重要な役割を果たすレニン-アンジオテンシン-アルドステロン系が含まれます .
類似の化合物との比較
TAK-536 D5は、カンデサルタンやバルサルタンなどの他のアンジオテンシンII受容体遮断薬と比較されます。TAK-536 D5のユニークさは、重水素標識にあるため、非重水素化対応物と比較して安定性が向上し、薬物動態が変化しています。類似の化合物には、次のようなものがあります。
カンデサルタン: 同様の薬理作用を持つ別のアンジオテンシンII受容体遮断薬。
バルサルタン: 高血圧や心不全の治療に用いられる広く使用されているアンジオテンシンII受容体遮断薬。
TAK-536 D5は、重水素標識により、安定性と研究用途という点で利点があり、科学的研究における貴重なツールとなっています。
生化学分析
Biochemical Properties
Azilsartan D5, like Azilsartan, functions as an antagonist of the angiotensin II type 1 receptor (AT1) . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from the angiotensin receptor II type I than other ARBs .
Cellular Effects
In cell-based assay systems, Azilsartan has shown pleiotropic features . It enhanced adipogenesis and exerted greater effects than valsartan on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin .
Molecular Mechanism
Azilsartan D5, like Azilsartan, antagonizes the AT1 receptor for angiotensin II (ANG II) . It blocks the action of angiotensin II at the AT1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .
Temporal Effects in Laboratory Settings
Azilsartan D5, like Azilsartan, has a bioavailability of about 60%, a tmax of 1.5–3 hr, and a half-life of approximately 11 hr . This suggests that the effects of Azilsartan D5 in laboratory settings may change over time due to its pharmacokinetic properties.
Dosage Effects in Animal Models
In animal models, Azilsartan has shown to reduce blood pressure significantly better than maximal clinical doses of valsartan or olmesartan
Metabolic Pathways
Azilsartan is metabolized by cytochrome P450 2C9 to MII (mainly) and MI metabolites by O-dealkylation and decarboxylation, respectively These metabolites do not contribute to the pharmacological activity of Azilsartan
準備方法
TAK-536 D5の合成には、アジルサルタン分子に重水素原子を組み込むことが含まれます。一般的な合成経路には、次の手順が含まれます。
重水素交換: アジルサルタン分子の特定の位置に重水素原子を導入します。
精製: 重水素標識化合物は、クロマトグラフィーなどの技術を使用して精製され、高純度が保証されます。
キャラクタリゼーション: 最終生成物は、NMRや質量分析などの分光法を使用してキャラクタリゼーションされ、重水素の組み込みが確認されます.
TAK-536 D5の工業生産方法は、他の重水素標識化合物に使用されているものと同様で、大規模な重水素交換反応と精製プロセスが含まれます。
化学反応の分析
TAK-536 D5は、次のようなさまざまな化学反応を起こします。
酸化: TAK-536 D5は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: この化合物は還元されて還元誘導体を形成する可能性があります。
置換: TAK-536 D5は、分子内の特定の原子または基が他の原子または基と置換される置換反応を起こす可能性があります。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究用途
TAK-536 D5は、次のような広範囲にわたる科学研究用途を持っています。
化学: 重水素標識化合物の挙動を研究するための分析化学における基準物質として使用されます。
生物学: 細胞プロセスに対するアンジオテンシンII受容体拮抗作用の影響を調べるための生物学的調査で使用されます。
医学: アンジオテンシンII受容体遮断薬の薬物動態と薬力学を理解するための薬理学的研究で使用されます。
科学的研究の応用
Pharmacological Properties
Azilsartan functions by selectively inhibiting the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The deuterated form, Azilsartan-d5, is utilized in research to better understand the pharmacokinetics and dynamics of the drug without interference from metabolic processes that can complicate results.
Table 1: Key Pharmacological Properties of this compound
Property | Description |
---|---|
Mechanism of Action | Angiotensin II receptor antagonist |
Half-life | Approximately 11 hours |
Bioavailability | ~60% |
Metabolism | Primarily hepatic via CYP2C9 and UGT2B7 |
Bioequivalence Studies
Recent studies have evaluated the bioequivalence of this compound compared to its non-deuterated counterpart. A notable study conducted on healthy subjects demonstrated that the pharmacokinetic profiles were comparable, validating the use of this compound in clinical trials and research applications. This is crucial for ensuring that findings from studies using this compound can be reliably translated to its standard formulation.
- Study Design : A randomized, open-label, two-treatment, two-period crossover study.
- Participants : 60 healthy volunteers.
- Dosage : 20 mg single oral dose.
- Findings : The concentration of Azilsartan in plasma was measured using liquid chromatography-tandem mass spectrometry, confirming similar bioavailability between the two forms .
Therapeutic Applications
This compound has been investigated for its efficacy in treating various cardiovascular conditions beyond hypertension:
Hypertension Management
Azilsartan is effective in lowering systolic and diastolic blood pressure. Clinical trials have shown significant reductions in blood pressure levels among patients treated with Azilsartan compared to other ARBs like candesartan .
Heart Failure Treatment
Emerging evidence suggests that Azilsartan may improve left ventricular diastolic function in patients with heart failure with preserved ejection fraction (HFpEF). In a randomized trial involving hypertensive patients with HFpEF, Azilsartan demonstrated superior efficacy over candesartan in improving diastolic function metrics .
Diabetic Nephropathy
Azilsartan has shown promise in protecting renal function in diabetic patients by reducing albuminuria and improving overall kidney health. This is particularly relevant given the high incidence of nephropathy among hypertensive diabetic patients .
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness of this compound:
- Case Study 1 : A double-blind study involving 562 hypertensive patients treated with either Azilsartan or placebo showed significant reductions in both clinic and ambulatory blood pressure measurements after six weeks .
- Case Study 2 : In a multicenter trial comparing fixed-dose combinations of Azilsartan with chlorthalidone versus hydrochlorothiazide, the combination with chlorthalidone resulted in greater reductions in systolic blood pressure .
類似化合物との比較
TAK-536 D5 is compared with other angiotensin II receptor blockers such as candesartan and valsartan. The uniqueness of TAK-536 D5 lies in its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. Similar compounds include:
Candesartan: Another angiotensin II receptor blocker with similar pharmacological effects.
Valsartan: A widely used angiotensin II receptor blocker with applications in treating hypertension and heart failure.
Losartan: An angiotensin II receptor blocker used in the management of hypertension and diabetic nephropathy.
TAK-536 D5 offers advantages in terms of stability and research applications due to its deuterium labeling, making it a valuable tool in scientific studies.
生物活性
Azilsartan-d5 is a deuterated form of azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on various studies.
Azilsartan functions as an antagonist of the angiotensin II type 1 receptor (AT1). By binding to these receptors, azilsartan inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure. The inhibition of AT1 receptors leads to:
- Vasodilation : Reduction in vascular resistance.
- Decreased Sodium Retention : Lower levels of sodium and water retention contribute to reduced blood pressure.
- Inhibition of Renin Secretion : This further decreases angiotensin II levels, enhancing the antihypertensive effect.
The IC50 value for azilsartan at AT1 receptors is reported to be 0.42 µM, with an inverse agonist action demonstrated by an IC50 of 2.6 nM in inhibiting inositol-1-phosphate accumulation in COS-7 cells expressing recombinant human AT1 .
Pharmacokinetics
This compound is primarily used as an internal standard for quantifying azilsartan through methods like gas chromatography or liquid chromatography-mass spectrometry (GC/LC-MS). It has a molecular formula of C25H15D5N4O5 and a molecular weight of 461.5 g/mol. The compound exhibits:
- Bioavailability : Approximately 60%.
- Half-life : About 11 hours.
- Metabolism : Rapidly absorbed in the gastrointestinal tract and converted to azilsartan via hydrolysis in the liver, primarily mediated by CYP2C9 .
Efficacy in Blood Pressure Management
A multicenter double-blind study involving 449 hypertensive adults demonstrated that azilsartan medoxomil, from which this compound is derived, significantly reduced both diastolic blood pressure (DBP) and systolic blood pressure (SBP) compared to placebo. The most notable changes were observed at higher doses (40 mg), with reductions of -5.7 mm Hg for DBP and -12.3 mm Hg for SBP .
Day-to-Day Blood Pressure Variability
In a prospective study evaluating day-to-day blood pressure variability (BPV), patients switched from another ARB to azilsartan showed significant reductions in morning systolic BPV after 24 weeks. The mean standard deviation of morning systolic BP decreased from 7.4 mm Hg to 6.1 mm Hg, indicating improved stability in blood pressure readings .
Data Table: Summary of Key Pharmacological Properties
Property | Value |
---|---|
Molecular Formula | C25H15D5N4O5 |
Molecular Weight | 461.5 g/mol |
IC50 (AT1 Receptor) | 0.42 µM |
Inverse Agonist IC50 | 2.6 nM |
Bioavailability | ~60% |
Half-life | ~11 hours |
Primary Excretion Route | Feces (55%), Urine (42%) |
Case Studies
Several case studies have highlighted the effectiveness of azilsartan in managing hypertension and its associated risks:
- Case Study on Hypertensive Patients : A cohort study showed that patients treated with azilsartan experienced significant reductions in both office and home BP measurements over a 24-week period.
- Switching ARBs : Patients switching from other ARBs to azilsartan not only saw reductions in BP but also improvements in arterial stiffness, suggesting additional cardiovascular benefits beyond mere blood pressure control .
特性
IUPAC Name |
3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747075 | |
Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-45-8 | |
Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。